4,5-二乙基-4H-1,2,4-三唑-3-硫醇

描述

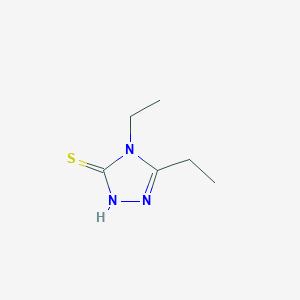

4,5-Diethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

科学研究应用

4,5-Diethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

作用机制

Target of Action

Compounds with a 1,2,4-triazole nucleus have been known to exhibit inhibitory activity against various enzymes .

Mode of Action

The mode of action of 4,5-diethyl-4H-1,2,4-triazole-3-thiol involves interaction with its targets, leading to changes in their function. In the case of 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the target enzyme, potentially altering biochemical pathways within the cell .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to inhibit enzymes such as alpha-amylase and alpha-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, suggesting that 4,5-diethyl-4H-1,2,4-triazole-3-thiol may affect carbohydrate metabolism.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .

Result of Action

Inhibition of enzymes like alpha-amylase and alpha-glucosidase by 1,2,4-triazole derivatives can potentially alter cellular metabolism and lead to changes in cell function .

生化分析

Biochemical Properties

4,5-Diethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. Studies have shown that this compound interacts with kinases such as CLK1 and DYRK1A, exhibiting potent inhibitory effects . The interaction involves the formation of hydrogen bonds between the thiol group of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and the carbonyl group of Glu 169 in the receptor . This interaction enhances the compound’s selectivity and potency towards these kinases, making it a promising candidate for therapeutic applications.

Cellular Effects

The effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on kinases like CLK1 and DYRK1A can lead to alterations in cell cycle regulation and apoptosis . Additionally, 4,5-diethyl-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of genes involved in neurodegenerative diseases, highlighting its potential in therapeutic interventions .

Molecular Mechanism

At the molecular level, 4,5-diethyl-4H-1,2,4-triazole-3-thiol exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group forms hydrogen bonds with key residues in the active sites of target enzymes, leading to enzyme inhibition . This inhibition can result in the downregulation of signaling pathways and changes in gene expression. The molecular mechanism also involves the stabilization of the compound within the enzyme’s active site, enhancing its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 4,5-diethyl-4H-1,2,4-triazole-3-thiol can maintain its inhibitory effects on target enzymes, leading to sustained alterations in cellular function . These findings suggest that the compound is suitable for extended experimental applications.

Dosage Effects in Animal Models

The effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

4,5-Diethyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic pathways in therapeutic applications.

Transport and Distribution

Within cells and tissues, 4,5-diethyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential . The distribution of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4,5-diethyl-4H-1,2,4-triazole-3-thiol exerts its effects precisely where needed, enhancing its efficacy in biochemical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazide compounds with thiosemicarbazides. For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired triazole-thiol derivatives .

Industrial Production Methods: While specific industrial production methods for 4,5-diethyl-4H-1,2,4-triazole-3-thiol are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

化学反应分析

Types of Reactions: 4,5-Diethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Substitution: It can undergo S-alkylation reactions to form S-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Alkyl halides are typically used for S-alkylation reactions.

Major Products:

Oxidation: Disulfides.

Substitution: S-substituted triazole derivatives.

相似化合物的比较

- 4-Methyl-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4,5-Diethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-methyl-4H-1,2,4-triazole-3-thiol, the diethyl substitution provides different steric and electronic properties, potentially leading to distinct biological effects . Similarly, the presence of a pyridyl group in 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol introduces additional sites for interaction with biological targets, making it suitable for different applications .

生物活性

4,5-Diethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

The biological activity of 4,5-diethyl-4H-1,2,4-triazole-3-thiol primarily arises from its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to altered glucose metabolism and potential therapeutic effects in diabetes management.

- Kinase Interaction : Research indicates that 4,5-diethyl-4H-1,2,4-triazole-3-thiol interacts with kinases like CLK1 and DYRK1A. This interaction can influence cell cycle regulation and apoptosis pathways by modulating gene expression and cellular signaling .

Pharmacokinetics

The pharmacokinetic profile of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is influenced by its physicochemical properties:

- Solubility : The compound exhibits moderate solubility in aqueous environments, which is essential for its bioavailability.

- Stability : Studies show that the compound remains stable under standard laboratory conditions with minimal degradation over time.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4,5-diethyl-4H-1,2,4-triazole-3-thiol derivatives. For instance:

- Cytotoxicity Testing : In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). Notably, certain derivatives were more selective towards cancer cells compared to normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Efficacy : The synthesized derivatives showed activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL .

Study on Anticancer Activity

A study investigated the cytotoxic effects of 1,2,4-triazole derivatives bearing hydrazone moieties. Among the tested compounds, certain derivatives of 4,5-diethyl-4H-1,2,4-triazole-3-thiol exhibited enhanced potency against melanoma cells. The most active compounds were identified as potential candidates for further development as antimetastatic agents due to their ability to inhibit cancer cell migration .

Antimicrobial Study

Another research effort focused on synthesizing S-substituted derivatives of triazole thiols. The biological screening revealed that these compounds maintained significant antimicrobial activity across various strains at concentrations conducive to therapeutic use .

Summary of Biological Activities

属性

IUPAC Name |

3,4-diethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZYDHORRSFYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397014 | |

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29448-78-0 | |

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。